![molecular formula C23H28FN3O B12600392 1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one CAS No. 648895-95-8](/img/structure/B12600392.png)
1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bipiperidinyl Intermediate: This step involves the preparation of the bipiperidinyl core, which can be achieved through cyclization reactions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Methylphenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-Fluorophenyl)-2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethan-1-one is unique due to the presence of the fluorophenyl group, which can influence the compound’s electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Propiedades
Número CAS |
648895-95-8 |
|---|---|
Fórmula molecular |
C23H28FN3O |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H28FN3O/c24-21-6-4-20(5-7-21)22(28)17-26-13-8-18(9-14-26)19-10-15-27(16-11-19)23-3-1-2-12-25-23/h1-7,12,18-19H,8-11,13-17H2 |
Clave InChI |
POYUTZYDFNQREB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
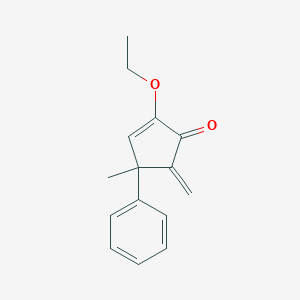
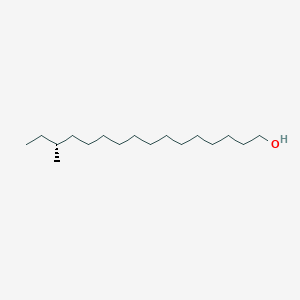
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
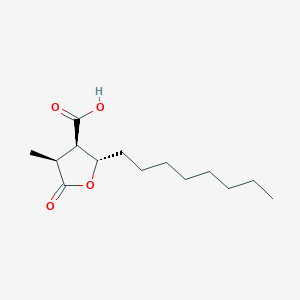
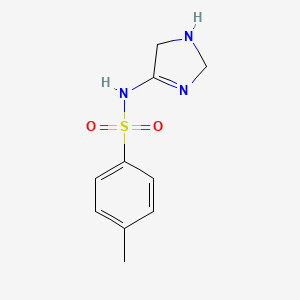
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)
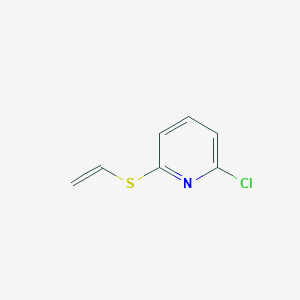

![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)

